The synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can be achieved through several methods, primarily involving the reaction of specific precursors under controlled conditions. One common synthetic route involves the following steps:
Other synthetic routes have been explored, including reactions using different solvents like toluene or methylene dichloride and varying temperatures and catalysts to optimize yield and purity .
The molecular structure of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one features a benzazepine core characterized by a fused benzene and azepine ring system. Key structural components include:
The compound's three-dimensional conformation can be analyzed using computational methods such as density functional theory (DFT), which provides insights into its electronic properties and potential interactions with biological targets .
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one participates in various chemical reactions typical for heterocycles:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or alter its pharmacokinetic properties .
The mechanism of action for compounds like 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one primarily relates to their role as intermediates in synthesizing ivabradine. Ivabradine selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels), particularly HCN4 in cardiac tissues. This inhibition leads to a decrease in heart rate without affecting myocardial contractility or blood pressure.
The detailed mechanism involves:
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one exhibits several notable physical and chemical properties:
These properties are essential for determining how the compound behaves under various conditions during synthesis and application .
The primary application of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one lies in its role as an intermediate in synthesizing ivabradine. This medication has significant clinical relevance due to its ability to manage heart rate effectively without adversely affecting cardiac output.
Additional potential applications include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4